N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide (non-preferred name)
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Overview
Description
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide is a synthetic organic compound characterized by the presence of both methoxy and iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-iodoaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with hydrazine hydrate to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different overall structure and properties.
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide: A closely related compound with slight variations in the position of methoxy groups.
Uniqueness
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide is unique due to the combination of methoxy and iodophenyl groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C17H18IN3O3 |
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Molecular Weight |
439.25 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(4-iodoanilino)acetamide |
InChI |
InChI=1S/C17H18IN3O3/c1-23-15-8-3-12(9-16(15)24-2)10-20-21-17(22)11-19-14-6-4-13(18)5-7-14/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-10+ |
InChI Key |
SYITUZBWRFVTKB-KEBDBYFISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)I)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CNC2=CC=C(C=C2)I)OC |
Origin of Product |
United States |
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